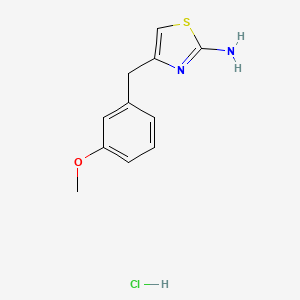

![molecular formula C21H20ClN3O3 B2472328 N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-83-6](/img/structure/B2472328.png)

N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

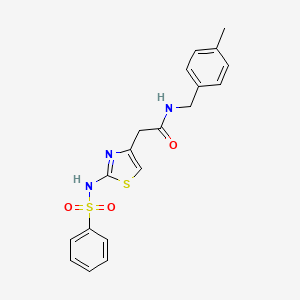

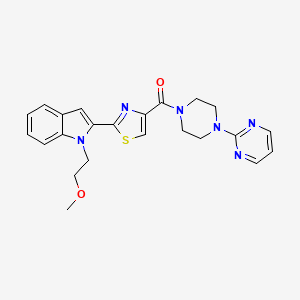

“N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities .

Scientific Research Applications

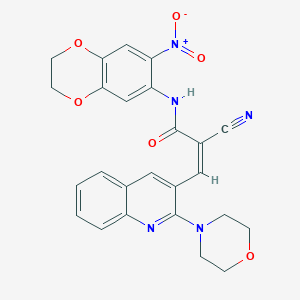

Acetylcholinesterase Inhibition and Bladder Function

Research indicates that certain quinoline derivatives, closely related to the chemical compound , have been identified as potent noncarbamate acetylcholinesterase (AChE) inhibitors. For instance, studies have found that these compounds can increase rhythmic bladder contractions without affecting the basal intravesical pressure, suggesting potential applications in treating voiding dysfunction caused by detrusor underactivity (Ishichi et al., 2005). Moreover, further investigations into TAK-802, a novel acetylcholinesterase inhibitor based on a pyrroloquinoline framework, have demonstrated its efficacy in increasing isovolumetric bladder contractions in a dose-dependent manner in both rats and guinea pigs (Nagabukuro et al., 2004).

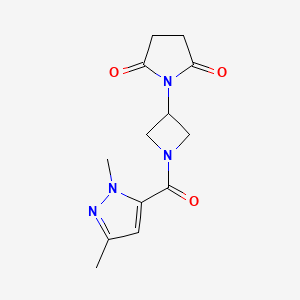

Diuretic and Aldosterone Synthase Inhibitory Effects

Derivatives of hydroxyquinolines, sharing a structural resemblance to the compound , have been explored for their potential diuretic properties and as inhibitors of aldosterone synthase. The synthesis of pyridoquinoline-6-carboxanilides, and the subsequent observation of their statistically significant diuretic effects which in some cases surpassed the activity of hydrochlorothiazide, point towards their potential as promising diuretic agents (Ukrainets et al., 2018).

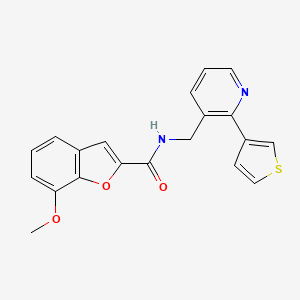

Imaging Applications in Neuroscience

Quinolines, structurally akin to the compound of interest, have also been radiolabelled for use as potential radiotracers in imaging the benzodiazepine site of GABA(A) receptors through positron emission tomography (PET). This research provides insight into the potential of these compounds in neuroscience, particularly in imaging studies related to the central nervous system (Moran et al., 2012).

Potential in Cognitive Disorders and Alzheimer's Disease

The modulation of the serotonin 5-HT6 receptor by compounds based on the 1H-pyrrolo[3,2-c]quinoline core, which exhibit comparable binding affinity to reference compounds and enhanced selectivity, has been suggested as a promising strategy for treating cognitive deficits associated with dementia and Alzheimer's disease. The identification of compounds like (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline indicates the potential therapeutic application of these compounds in cognitive decline and associated disorders (Grychowska et al., 2016).

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-12-17-10-16(9-14-3-2-8-25(18(14)17)21(12)28)24-20(27)19(26)23-11-13-4-6-15(22)7-5-13/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPSTRBIDJEVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)

![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)

![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)

![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)